4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide
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Overview
Description
4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and a methylidenecyclohexyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-dimethylaminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylidenecyclohexylamine to form the desired benzamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of the N-oxide derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)-N-(4-methylcyclohexyl)benzamide: Similar structure but lacks the methylidene group.
4-(dimethylamino)-N-(4-methylidenecyclohexyl)aniline: Similar structure but with an aniline group instead of the benzamide.
Uniqueness
4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide is unique due to the presence of both the dimethylamino and methylidenecyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-methylidenecyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)18(2)3/h6-7,10-11,14H,1,4-5,8-9H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEHEISBWGPEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2CCC(=C)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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